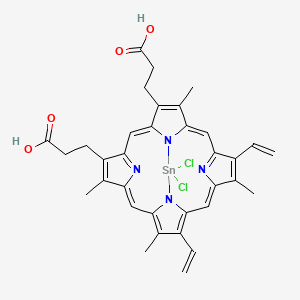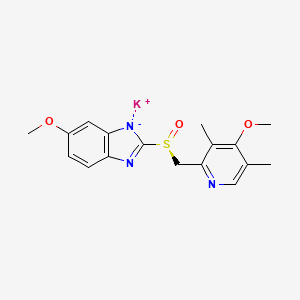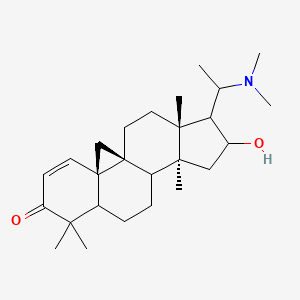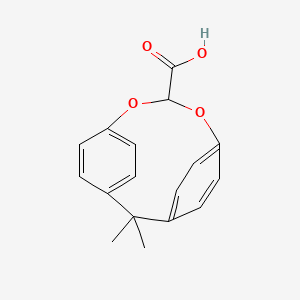
4,4-Isopropylidenediphenoxyaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Isopropylidenediphenoxyacetic acid is a chemical compound with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol This compound is characterized by its white to almost white powder or crystal form . It has a melting point of 179°C and a predicted boiling point of 542.8°C . The compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Isopropylidenediphenoxyacetic acid typically involves the reaction of bisphenol A with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of 4,4-Isopropylidenediphenoxyacetic acid follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified using techniques such as distillation and crystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4-Isopropylidenediphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Isopropylidenediphenoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4,4-Isopropylidenediphenoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. In biochemical assays, it can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A precursor to 4,4-Isopropylidenediphenoxyacetic acid, used in the production of polycarbonate plastics and epoxy resins.
4,4’-Isopropylidenediphenol: Another derivative of bisphenol A, used in the synthesis of polyesters and polyurethanes.
Uniqueness
4,4-Isopropylidenediphenoxyacetic acid is unique due to its dual functional groups (phenoxy and acetic acid), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2,2-dimethyl-7,9-dioxatricyclo[8.2.2.23,6]hexadeca-1(12),3(16),4,6(15),10,13-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C17H16O4/c1-17(2)11-3-7-13(8-4-11)20-16(15(18)19)21-14-9-5-12(17)6-10-14/h3-10,16H,1-2H3,(H,18,19) |
InChI Key |
GWBKPRMIZMJPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=C(C=C2)OC(OC3=CC=C1C=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


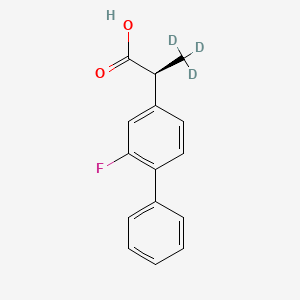
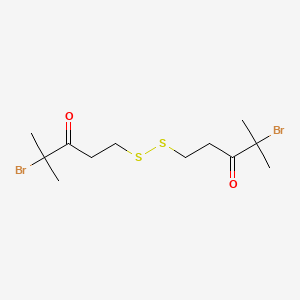

![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

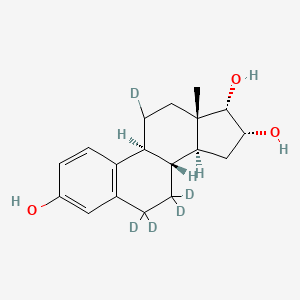
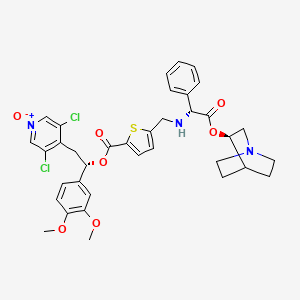
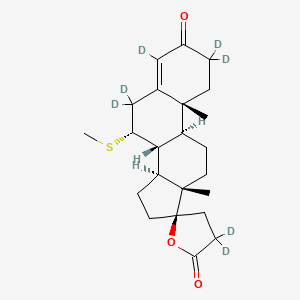

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
